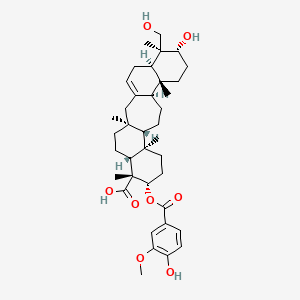
3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid: is a naturally occurring compound with the molecular formula C38H54O8 and a molecular weight of 638.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid involves multiple steps, typically starting from naturally derived precursors. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in modulating specific biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
- 3beta,14alpha,15alpha,21beta,29-pentahydroxyserratane-24-oic acid (lycernuic acid C)
- 3beta,14alpha,15alpha,21beta-tetrahydroxyserratane-24-oic acid (lycernuic acid D)
- 3beta,14beta,21beta-trihydroxyserratane-24-oic acid (lycernuic acid E)
- 3beta,21beta,29-trihydroxy-16-oxoserrat-14-en-24-methyl ester (lycernuic ketone A)
- 3alpha,21beta,29-trihydroxy-16-oxoserrat-14-en-24-methyl ester (lycernuic ketone B)
- 3alpha,21beta,24-trihydroxyserrat-14-en-16-one (lycernuic ketone C)
- 3beta,21beta-dihydroxyserrat-14-en-24-oic acid (lycernuic acid A)
- 3beta,21beta,29-trihydroxyserrat-14-en-24-oic acid (lycernuic acid B)
Uniqueness: 3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid is unique due to its specific structural features, such as the presence of vanilloyloxy and dihydroxy groups, which may contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C38H54O8 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(3S,6R,7R,8S,11R,12S,15S,16R,19R,20S,21R)-19-hydroxy-8-(4-hydroxy-3-methoxybenzoyl)oxy-20-(hydroxymethyl)-3,7,11,16,20-pentamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylic acid |
InChI |
InChI=1S/C38H54O8/c1-34-16-13-29-36(3,18-15-31(38(29,5)33(43)44)46-32(42)22-7-10-25(40)26(19-22)45-6)27(34)12-9-24-23(20-34)8-11-28-35(24,2)17-14-30(41)37(28,4)21-39/h7-8,10,19,24,27-31,39-41H,9,11-18,20-21H2,1-6H3,(H,43,44)/t24-,27-,28+,29+,30+,31-,34-,35+,36+,37+,38+/m0/s1 |
InChI Key |
YYODNZBAUQJYJL-YAAKAUJRSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)O)OC(=O)C6=CC(=C(C=C6)O)OC)C |
Canonical SMILES |
CC12CCC3C(C1CCC4C(=CCC5C4(CCC(C5(C)CO)O)C)C2)(CCC(C3(C)C(=O)O)OC(=O)C6=CC(=C(C=C6)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















